molecular formula C6H7N3O3 B2783126 Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate CAS No. 1023815-68-0

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Cat. No.: B2783126
CAS No.: 1023815-68-0
M. Wt: 169.14
InChI Key: HVGNQYYQFALNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-hydroxypyrimidine-5-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts and solvents. For instance, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with methyl chloroformate under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield methyl 2-amino-4-oxopyrimidine-5-carboxylate, while reduction of the amino group can produce methyl 2-amino-4-hydroxypyrimidine-5-carboxamide.

Scientific Research Applications

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-hydroxypyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and growth .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-hydroxy-6-methylpyrimidine-5-carboxylate
  • Ethyl 2-amino-4-hydroxypyrimidine-5-carboxylate

Uniqueness

Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its hydroxyl and amino groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 2-amino-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-5(11)3-2-8-6(7)9-4(3)10/h2H,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGNQYYQFALNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(NC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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